molecular formula C14H11F3O B12959141 Trifluoromethyl(2-(1-naphthyl)ethyl) ketone

Trifluoromethyl(2-(1-naphthyl)ethyl) ketone

Cat. No.: B12959141
M. Wt: 252.23 g/mol
InChI Key: KZHCFCQCMRATBL-UHFFFAOYSA-N
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Description

Trifluoromethyl(2-(1-naphthyl)ethyl) ketone is a compound characterized by the presence of a trifluoromethyl group attached to a ketone functional group, with a 2-(1-naphthyl)ethyl substituent. This compound is part of the broader class of trifluoromethyl ketones, which are known for their unique chemical properties and applications in various fields, including medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethyl(2-(1-naphthyl)ethyl) ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which trifluoromethyl(2-(1-naphthyl)ethyl) ketone exerts its effects often involves the interaction with specific molecular targets, such as enzymes. The trifluoromethyl group can mimic the transition state of enzyme-catalyzed reactions, leading to effective inhibition of enzyme activity . This interaction can disrupt normal biochemical pathways, making the compound a potent inhibitor in various biological processes.

Comparison with Similar Compounds

  • Trifluoromethylphenyl ketone
  • Trifluoromethylbenzyl ketone
  • Trifluoromethylcyclohexyl ketone

Comparison: Trifluoromethyl(2-(1-naphthyl)ethyl) ketone is unique due to the presence of the 2-(1-naphthyl)ethyl substituent, which imparts distinct steric and electronic properties compared to other trifluoromethyl ketones. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H11F3O

Molecular Weight

252.23 g/mol

IUPAC Name

1,1,1-trifluoro-4-naphthalen-1-ylbutan-2-one

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13(18)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2

InChI Key

KZHCFCQCMRATBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC(=O)C(F)(F)F

Origin of Product

United States

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